molecular formula C11H19NO2 B3023456 Octan-2-yl 2-cyanoacetate CAS No. 52688-08-1

Octan-2-yl 2-cyanoacetate

Cat. No. B3023456
CAS RN: 52688-08-1
M. Wt: 197.27 g/mol
InChI Key: UHQCFCZBVFECRZ-UHFFFAOYSA-N
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Description

Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications

Cyanoacrylate glues are known for their rapid setting properties, curing quickly into hard, clear, glassy resins. The synthesis of these compounds, particularly for those with longer alkyl chains such as octyl, has not been widely reported in literature. The study presents a synthesis method for 1-octyl cyanoacetate, which is a precursor to poly (n-octyl cyanoacrylate), a polymer with potential wound healing applications. The synthesis involves esterification of cyanoacetic acid with octanol using p-toluene sulphonic acid as a catalyst. Subsequently, the polymer is formed through a reaction with formaldehyde in the presence of piperidine and potassium carbonate, without solvents. The polymer's functional groups were confirmed by FTIR spectroscopy, with a notable broad band around 3400 cm^-1 indicating –OH stretching. A depolymerization process using poly phosphoric acid under vacuum yielded the monomer. An alternative method for obtaining the monomer directly from 1-octyl-2-cyano acetate and diiodomethane was also demonstrated, which may be applicable to various alcohols .

Conducting Polymers of Octanoic Acid 2-thiophen-3-yl-ethyl Ester and Their Electrochromic Properties

The synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester was achieved through the reaction of 3-thiophene ethanol with octanoyl chloride. This monomer was then electrochemically polymerized to form a conducting polymer, which was characterized using several experimental techniques. The electrochromic properties of the polymer were analyzed through spectroelectrochemistry, revealing electronic transitions that correspond to π–π* transitions, polaron, and bipolaron band formations. These transitions result in color changes between yellow and blue, with the polymer demonstrating reasonable switching times. This study suggests potential applications for this polymer in electrochromic devices .

The Synthesis of Bicyclo[2.2.2]octan-2,6-dione Revisited

The synthesis of bicyclo[2.2.2]octan-2,6-dione was re-investigated to improve the cyclisation conditions from 3-substituted cyclohexanones. The revised method utilizes a medium of isobutyric anhydride and trifluoroacetic acid, which simplifies the process and makes it more reproducible for large-scale synthesis. This compound's structure is relevant to the study of octan-2-yl 2-cyanoacetate as it provides insight into the cyclisation reactions and structural considerations of related octane-based compounds .

Mechanism of Action

Target of Action

Octan-2-yl 2-cyanoacetate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It belongs to the class of organic compounds known as cyanoacrylates . These compounds generally have the structure ROC(=O)C(=C)C#N, where R is an organic group

Biochemical Pathways

It’s synthesized by direct esterification of cyanoacetic acid with octan-2-ol . The downstream effects of this compound on various biochemical pathways require further investigation.

Safety and Hazards

Octan-2-yl 2-cyanoacetate is harmful if swallowed. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance. If it comes into contact with the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

octan-2-yl 2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-3-4-5-6-7-10(2)14-11(13)8-9-12/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQCFCZBVFECRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967126
Record name Octan-2-yl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52688-08-1
Record name 1-Methylheptyl 2-cyanoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52688-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, cyano-, 1-methylheptyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052688081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octan-2-yl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octan-2-yl cyanoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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